molecular formula C17H15ClN2O2S2 B5119826 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B5119826
M. Wt: 378.9 g/mol
InChI Key: KODIQUPNXAEIIH-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of thiophene and benzothiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the carbamoyl and methyl groups. The benzothiophene structure is then synthesized, and the two moieties are coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-succinamic acid
  • 2-[(3-Carbamoyl-4,5-dimethyl-2-thienyl)carbamoyl]benzoic acid
  • N-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-phthalamic acid

Uniqueness

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-7-4-5-10-11(6-7)24-14(13(10)18)16(22)20-17-12(15(19)21)8(2)9(3)23-17/h4-6H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODIQUPNXAEIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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